Magnesium, 3-butenylchloro-
Overview
Description
Magnesium, 3-butenylchloro- is an organometallic compound that features a magnesium atom bonded to a 3-butenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, 3-butenylchloro- can be synthesized through the reaction of magnesium turnings with 3-butenyl chloride in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst, such as iodine, to initiate the formation of the Grignard reagent. The reaction conditions include maintaining an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the magnesium.
Industrial Production Methods
On an industrial scale, the production of magnesium, 3-butenylchloro- involves similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The process may also involve continuous monitoring and automation to optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Magnesium, 3-butenylchloro- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Carbonyl Compounds: Reacting with aldehydes or ketones under anhydrous conditions to form alcohols.
Oxidizing Agents: Using agents like hydrogen peroxide or oxygen to oxidize the compound.
Nucleophiles: Substitution reactions with halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.
Major Products
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Ketones: Resulting from oxidation reactions.
Substituted Derivatives: Produced through substitution reactions with various nucleophiles.
Scientific Research Applications
Magnesium, 3-butenylchloro- has several applications in scientific research:
Organic Synthesis: Used as a Grignard reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of novel materials with unique properties, such as polymers and nanocomposites.
Medicinal Chemistry: Investigated for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium, 3-butenylchloro- involves the formation of a reactive intermediate, the Grignard reagent. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Magnesium, methylchloro-: Another Grignard reagent with a methyl group instead of a 3-butenyl group.
Magnesium, phenylchloro-: Contains a phenyl group, offering different reactivity and applications.
Magnesium, ethylchloro-: Features an ethyl group, commonly used in organic synthesis.
Uniqueness
Magnesium, 3-butenylchloro- is unique due to the presence of the 3-butenyl group, which provides additional reactivity and versatility in chemical reactions. The double bond in the 3-butenyl group allows for further functionalization and the formation of more complex structures compared to simpler alkyl groups.
Properties
IUPAC Name |
magnesium;but-1-ene;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQSWROBYLIEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464624 | |
Record name | Magnesium, 3-butenylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56039-93-1 | |
Record name | Magnesium, 3-butenylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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